molecular formula C6H4BrF2N B1266213 2-Bromo-4,6-Difluoroaniline CAS No. 444-14-4

2-Bromo-4,6-Difluoroaniline

Cat. No.: B1266213
CAS No.: 444-14-4
M. Wt: 208 g/mol
InChI Key: WUJKFVGKLTWVSQ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-Difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by bromine and fluorine atoms. This compound is known for its applications in chemical synthesis and is often used as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,6-Difluoroaniline plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in altered cellular functions and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound may result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, including changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,6-Difluoroaniline can be synthesized through several methods. One common method involves the bromination of 4,6-difluoroaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-Difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromo-4,6-Difluorobenzenamine
  • 4-Bromo-2,6-Difluoroaniline
  • 2,6-Difluoroaniline
  • 2-Bromo-4-Methylaniline

Comparison: 2-Bromo-4,6-Difluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 2,6-Difluoroaniline, the bromine atom in this compound makes it more reactive in substitution and coupling reactions. Similarly, compared to 4-Bromo-2,6-Difluoroaniline, the position of the bromine atom affects the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-bromo-4,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJKFVGKLTWVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196154
Record name 2-Bromo-4,6-Difluoroaniline
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-14-4
Record name 2-Bromo-4,6-difluorobenzenamine
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Record name 2-Bromo-4,6-Difluoroaniline
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Record name 2-Bromo-4,6-Difluoroaniline
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Record name 2-bromo-4,6-difluoroaniline
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Record name Benzenamine, 2-bromo-4,6-difluoro
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Synthesis routes and methods I

Procedure details

reacting 2,4-difluoroaniline with Br2 so as to form 2-bromo-4,6-difluoroaniline.HBr;
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of bromine (16.0 g; 0.10 mol) in glacial acetic acid (25 ml) is added dropwise to a solution of 2,4-difluoroaniline (12.9 g; 0.10 mol) in glacial acetic acid (75 ml) while maintaining the temperature of the reaction mixture below 25° C. The reaction mixture is stirred an additional 0.5 hour during which time a solution of sodium acetate (5.48 g; 0.137 mol) in water (100 ml) is added. The reaction mixture is then diluted with water (300 ml), the precipitated purple solid is filtered, washed with water (100 ml) and dried under vacuum.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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